molecular formula C7H15O3P B1617201 Diethyl isopropenylphosphonate CAS No. 20170-34-7

Diethyl isopropenylphosphonate

Cat. No. B1617201
CAS RN: 20170-34-7
M. Wt: 178.17 g/mol
InChI Key: ZUUVSPXGBMKSJV-UHFFFAOYSA-N
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Description

Diethyl isopropenylphosphonate (CAS# 20170-34-7) is a research chemical with the molecular formula C7H15O3P . It has a molecular weight of 178.17 . It is also known by other names such as DIETHYL PROPYLENE PHOSPHONATE and Isopropenylphosphonic acid diethyl ester .


Molecular Structure Analysis

Diethyl isopropenylphosphonate contains a total of 25 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 phosphonate(s) (thio-) . The InChI Key for this compound is ZUUVSPXGBMKSJV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Diethyl isopropenylphosphonate has a boiling point of 219.9 ℃ at 760 mmHg and a density of 1.013 g/cm^3 .

Scientific Research Applications

Corrosion Inhibition

Diethyl isopropenylphosphonate derivatives show significant potential as corrosion inhibitors. For instance, diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate (APCI-1), among others, has demonstrated high inhibition efficiency in protecting mild steel in hydrochloric acid, a process relevant for industrial pickling processes. These compounds act as mixed-type inhibitors, with a dominant role as cathodic inhibitors, and their efficiency has been confirmed through various experimental and theoretical methods, including density functional theory (DFT) and molecular dynamic simulation studies (Gupta et al., 2017).

Synthesis of Phosphorylated Compounds

Diethyl isopropenylphosphonate is integral in the synthesis of various phosphorylated compounds. For example, it has been used in the synthesis of phosphorylated isoindolinone derivatives, showcasing its versatility in organic synthesis (Jóźwiak et al., 2014). Additionally, it is involved in the preparation of other alkynes and plays a role in condensation and elimination reactions (Marinetti & Savignac, 2003).

Polymer Synthesis

The compound is used in the synthesis of high-molecular-weight polymers, such as in the polymerization of dialkyl vinylphosphonates to produce poly(vinylphosphonate)s with precise molecular weight and low polydispersity. This process leverages tris(cyclopentadienyl)lanthanide complexes and has implications for creating materials with specific thermal and chemical properties (Salzinger et al., 2011).

Flame Retardant Applications

Diethyl isopropenylphosphonate derivatives, such as piperazine-phosphonates, have been investigated for their potential as flame retardants in cotton fabrics. These compounds significantly affect the thermal degradation mechanism of the treated fabrics, an important aspect in enhancing fire safety of textile materials (Nguyen et al., 2014).

Electrolyte in Energy Devices

In energy storage and light harvesting devices, certain derivatives like diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate have been studied as solid electrolytes. Their structural and dynamic properties, essential for device performance, have been explored through molecular dynamics simulations (Carignano, 2013).

properties

IUPAC Name

2-diethoxyphosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O3P/c1-5-9-11(8,7(3)4)10-6-2/h3,5-6H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUVSPXGBMKSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942225
Record name Diethyl prop-1-en-2-ylphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl isopropenylphosphonate

CAS RN

20170-34-7
Record name Diethyl P-(1-methylethenyl)phosphonate
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Record name Diethyl isopropenylphosphonate
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Record name Diethyl prop-1-en-2-ylphosphonate
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Record name Diethyl isopropenylphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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